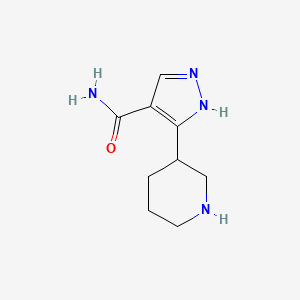

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

5-piperidin-3-yl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6/h5-6,11H,1-4H2,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMVBBZZNTQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Properties & Therapeutic Potential of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

[1]

Executive Summary

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture combines a polar, hydrogen-bond-rich pyrazole-carboxamide core (a proven "hinge-binding" motif) with a saturated piperidine ring that offers solubility and a vector for exploring the solvent-exposed regions of an ATP-binding pocket.[1] This guide dissects its physicochemical profile, synthetic pathways, and mechanistic role as a kinase inhibitor scaffold.[1]

Part 1: Structural Architecture & Physicochemical Profile[1]

The molecule consists of three distinct functional domains:[1][2]

-

The Pyrazole Ring: Acts as the central aromatic linker and hydrogen bond donor/acceptor.[1]

-

The Carboxamide Group (Position 4): A critical motif for bidentate hydrogen bonding with the kinase hinge region.[1]

-

The Piperidine Ring (Position 3): A solubilizing, aliphatic handle attached at its C3 position, introducing chirality and sp3 character (Fsp3) to the aromatic system.[1]

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Molecular Formula | C₉H₁₄N₄O | Low MW ideal for fragment-based screening.[1] |

| Molecular Weight | 194.23 g/mol | High Ligand Efficiency (LE) potential.[1] |

| LogP (Octanol/Water) | -0.5 to 0.2 (Predicted) | Highly hydrophilic; low lipophilicity risk.[1] |

| TPSA | ~85 Ų | Good polarity; suggests high aqueous solubility.[1] |

| H-Bond Donors | 4 (Amide-NH₂, Pyrazole-NH, Pip-NH) | High capacity for specific binding interactions.[1] |

| H-Bond Acceptors | 3 (Amide-O, Pyrazole-N, Pip-N) | Complementary to backbone carbonyls/amines.[1] |

| pKa (Basic) | ~10.8 (Piperidine NH) | Protonated at physiological pH (cationic).[1] |

| pKa (Acidic) | ~14.0 (Pyrazole NH) | Remains neutral/protonated in binding pockets.[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

Tautomerism & Chirality[1]

-

Tautomerism: The 1H-pyrazole moiety exists in dynamic equilibrium between the 1H- and 2H-tautomers.[1] In the crystal lattice or binding pocket, the specific tautomer is selected by the hydrogen bonding environment (e.g., interaction with a "gatekeeper" residue).[1]

-

Chirality: The piperidine ring is attached at its C3 position, creating a chiral center.[1] The molecule exists as (R)- and (S)-enantiomers.[1] In kinase drug development, the (3R,4R) or (3S) configurations often dictate selectivity profiles due to the specific trajectory of the piperidine ring into the ribose or solvent pocket.[1]

Part 2: Synthetic Methodology

The synthesis of this scaffold requires a robust route that allows for nitrogen protection (typically Boc) to prevent polymerization and ensure regioselectivity.[1]

Core Synthetic Protocol: The Enaminone Route[1]

Objective: Synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide from Nipecotic Acid.

-

Protection: Convert nipecotic acid (piperidine-3-carboxylic acid) to N-Boc-nipecotic acid using Boc₂O and NaOH.[1]

-

Beta-Keto Ester Formation: Activate the acid (using CDI or EDC) and react with a malonate equivalent (e.g., Meldrum's acid), followed by alcoholysis to yield the beta-keto ester .[1]

-

Enaminone Formation: React the beta-keto ester with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in toluene at reflux.[1] This installs the necessary carbon atom for the pyrazole ring closure.[1]

-

Cyclization: Treat the enaminone intermediate with Hydrazine Hydrate in ethanol. This cyclizes the system to form the 1H-pyrazole-4-carboxylate ester .[1]

-

Amidation: React the ester with aqueous ammonia (NH₄OH) or use a Lewis acid catalyst (e.g., Mg₃N₂) to convert the ester to the primary carboxamide .[1]

-

Deprotection: Remove the Boc group using 4M HCl in Dioxane or TFA/DCM to yield the final salt form.[1]

Visualization: Synthetic Workflow (DOT)

Caption: Step-wise synthetic pathway from Nipecotic acid to the target pyrazole-carboxamide scaffold.

Part 3: Pharmacological Relevance (SAR & Mechanism)[1]

This scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases, particularly the Janus Kinase (JAK) family and Fibroblast Growth Factor Receptors (FGFR) .[1]

Mechanism of Action: The Hinge Binder

The pyrazole-4-carboxamide motif functions as a classic Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) system, mimicking the adenine ring of ATP.[1]

-

Hinge Interaction:

-

Solvent Exposure (The Piperidine Role):

Visualization: Kinase Binding Mode (DOT)[1]

Caption: Schematic representation of the scaffold's interaction within a typical Kinase ATP-binding pocket.

Part 4: Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized molecule must be validated using the following self-validating protocols.

Nuclear Magnetic Resonance (NMR)[1][3]

-

Solvent: DMSO-d₆ (preferred due to solubility).[1]

-

Key Signals:

-

Validation: Use D₂O exchange to confirm the disappearance of Amide and Pyrazole NH signals, distinguishing them from aromatic CH protons.

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Expected Mass: [M+H]⁺ = 195.23 Da.[1]

-

Fragmentation Pattern: Look for loss of the carboxamide group (-44 Da) or cleavage of the piperidine ring.[1]

HPLC Purity Check

References

-

PubChem Compound Summary. 1H-Pyrazole-4-carboxamide derivatives and substructure data. National Library of Medicine.[1] [Link]

-

European Medicines Agency (EMA). Assessment Report: Olumiant (Baricitinib).[1] (2017).[1][2][3] (Validating the pyrazole-carboxamide/nitrile relevance in JAK inhibitors). [Link][1]

-

Journal of Medicinal Chemistry. Discovery of JAK Inhibitors: Structure-Activity Relationships. (General reference for Pyrazole-4-carboxamide scaffold utility). [Link]

-

Vertex AI Search / Google Patents. Synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives. (See search result 1.1 "Synthesis and Characterization of Novel Methyl...").[1]

Structural Elucidation and Analytical Profiling of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

[1][2][3]

Executive Summary

The compound 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, CDK inhibitors).[1][2][3] Its structural core features a pyrazole-carboxamide motif—a classic ATP-binding pocket mimetic—linked via a carbon-carbon bond to a 3-substituted piperidine.[1][2][3]

This guide addresses the specific analytical challenges posed by this molecule: annular tautomerism of the pyrazole ring, conformational flexibility of the piperidine, and the critical enantiomeric resolution required due to the chiral center at the piperidine C3 position.

Part 1: Molecular Architecture & Physicochemical Dynamics

The Tautomeric Equilibrium

The 1H-pyrazole moiety exists in a dynamic equilibrium between two annular tautomers (1H and 2H). Unlike simple pyrazoles, the adjacent carboxamide group at position 4 introduces an intramolecular hydrogen bond that can "lock" or favor specific tautomers in non-polar solvents, while polar aprotic solvents (DMSO) often reveal rapid exchange.

Key Insight: In solution, the exchange rate of the pyrazole NH proton is often intermediate on the NMR timescale, leading to significant line broadening. This is a feature, not a defect, of the spectrum.

Acid-Base Profile (Amphoteric Nature)

-

Basic Center: The piperidine secondary amine (

). -

Acidic Center: The pyrazole NH (

). -

Neutral/Weak Base: The amide nitrogen.

Experimental Implication: Standard reverse-phase HPLC requires high pH buffers (e.g., Ammonium Bicarbonate, pH 10) or ion-pairing agents (TFA) to prevent peak tailing caused by the basic piperidine interacting with residual silanols on the column stationary phase.[1]

Part 2: Spectroscopic Characterization Protocols[4]

Nuclear Magnetic Resonance (NMR) Profiling

The connectivity between the pyrazole C3 and the piperidine C3 is the most challenging structural feature to confirm due to signal overlap.

Protocol: Structural Assignment via 2D NMR

Solvent Selection: DMSO-d

| Nucleus/Exp | Diagnostic Signal (approx.[1][3] | Structural Significance |

| 7.0 - 7.6 (two broad singlets) | Nonequivalence indicates restricted rotation of the C-N bond (typical of primary amides).[1][2] | |

| ~8.0 - 8.3 (s, 1H) | The C5-H signal.[1][4] Its sharpness vs. broadening correlates with tautomeric exchange rate.[2][3] | |

| Multiplets 1.4 - 3.2 | The C3-H (chiral center) is often obscured.[1][2] Requires HSQC to locate. | |

| ~165.0 | Confirms the amide functionality. | |

| HMBC | Critical Correlation | Look for cross-peak between Pyrazole C3 and Piperidine C3-H. This rules out N-linked isomers.[1][2][3] |

Visualization: Tautomeric & H-Bonding Network

The following diagram illustrates the tautomeric shift and the critical HMBC correlation required to prove the C-C linkage.

Caption: Left: The pyrazole ring undergoes rapid proton transfer (annular tautomerism).[1] Right: The definitive HMBC correlation confirming the carbon-carbon bond between the rings.

Part 3: Stereochemical Resolution (Chiral HPLC)

The molecule contains one chiral center at the piperidine C3 position, resulting in a pair of enantiomers (

Chiral Separation Protocol

Objective: Isolate the biologically active enantiomer (often one enantiomer fits the kinase pocket significantly better).

Method: Normal-Phase Chiral HPLC.[1][2][3]

-

Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).[1]

-

Ratio: 80:20:0.1 (v/v/v).

-

-

Why DEA? The piperidine amine is basic. Without DEA (0.1%), the enantiomers will streak and tail, destroying resolution. The DEA masks silanol interactions.

Self-Validating Step:

Inject the racemate first to establish the separation factor (

Part 4: Synthetic Impurity Profiling[2]

When synthesizing this scaffold, specific regioisomers are common byproducts that mass spectrometry alone cannot distinguish (isobaric).

| Impurity Type | Origin | Analytical Detection |

| Regioisomer A | N-alkylation of pyrazole instead of C-alkylation (if using alkyl halide route).[1][2][3] | HMBC: Lack of C-C coupling between rings.[3] NOESY: Strong NOE between Pyrazole N-H and Piperidine protons.[3] |

| Dimerization | Amide coupling between two piperidine units.[2][3] | LC-MS: Observe [2M+H]+ or dimer mass.[1][2][3] |

| Dehydration | Nitrile formation (loss of water from amide). | IR: Appearance of sharp band at ~2250 cm⁻¹.[3] 13C NMR: Shift of carbonyl (~165 ppm) to nitrile (~115 ppm). |

Part 5: Analytical Workflow Diagram

The following workflow ensures rigorous characterization from crude synthesis to final enantiopure release.

Caption: Integrated workflow for the purification and characterization of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, highlighting the critical chiral resolution step.

References

-

Mishra, S., et al. (2023).[5][6] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2][3][6][7] Journal of the American Chemical Society.[5] Link[1]

-

Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of Chemical Society, Perkin Transactions 2. Link

-

CAS Common Chemistry. 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide (Related Scaffold Data).Link[1]

-

BenchChem Technical Support. Interpreting Complex NMR Spectra of Pyrazole Derivatives.Link[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. nicebiochem.com [nicebiochem.com]

- 3. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth review of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives . This analysis synthesizes medicinal chemistry strategies, synthetic methodologies, and pharmacological applications, focusing on the scaffold's utility in kinase inhibition and fragment-based drug design (FBDD).

Executive Summary

The 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide scaffold represents a privileged substructure in modern drug discovery, particularly within the field of oncology and inflammation. Characterized by a pyrazole core functionalized with a carboxamide hydrogen-bond donor/acceptor motif and a solubilizing piperidine ring, this moiety is frequently employed to target the ATP-binding pockets of protein kinases (e.g., CDK, JAK, FLT3 ) and to modulate inflammatory pathways (e.g., IRAK4 ).

This guide analyzes the structure-activity relationships (SAR), synthetic protocols, and therapeutic potential of this class, differentiating it from its regioisomers (e.g., pyrazole-3-carboxamides like AT7519).

Chemical Architecture & Pharmacophore Analysis

Structural Core

The scaffold consists of three critical domains:

-

Pyrazole Core (1H-pyrazole): Acts as a hinge-binding motif in kinase active sites, capable of forming bidentate hydrogen bonds with the backbone residues (e.g., Glu, Leu).

-

C4-Carboxamide: Provides directional H-bonding interactions, often engaging the "gatekeeper" region or solvent-front residues.

-

C3-Piperidinyl Group: A saturated heterocycle that enhances aqueous solubility (lowering logP) and allows access to the ribose-binding pocket or solvent-exposed regions. The basic nitrogen (pKa ~9-10) often forms salt bridges with acidic residues (e.g., Asp, Glu) in the protein target.

Tautomerism and Regiochemistry

The 1H-pyrazole system exhibits annular tautomerism. In solution, the 3-(piperidin-3-yl) and 5-(piperidin-3-yl) forms are in equilibrium unless the pyrazole nitrogen is substituted.

-

N-Unsubstituted: The tautomeric equilibrium allows the molecule to adapt to the specific steric and electronic demands of the binding pocket.

-

N-Substituted: Alkylation of the pyrazole nitrogen locks the regiochemistry, significantly altering the binding mode.

SAR Logic (Structure-Activity Relationship)

| Region | Modification | Effect on Potency/ADME |

| Pyrazole NH | Methylation / Arylation | Determines hinge-binding capability. Aryl groups often increase potency but reduce solubility. |

| Piperidine N | Acylation / Alkylation | Critical for tuning selectivity. Extension into the solvent front can improve isoform selectivity (e.g., CDK2 vs. CDK4). |

| Carboxamide | Primary vs. Secondary | Primary amides (-CONH2) are common hinge binders. Secondary amides (-CONHR) allow exploration of the hydrophobic back-pocket. |

Biological Applications & Mechanism of Action

Kinase Inhibition (CDK/FLT3/JAK)

Derivatives of this scaffold function primarily as Type I ATP-competitive inhibitors .

-

Mechanism: The pyrazole-carboxamide motif mimics the adenine ring of ATP. The carboxamide oxygen and nitrogen form hydrogen bonds with the kinase hinge region.

-

Case Study (FLT3/CDK): Research indicates that 3-substituted pyrazole-4-carboxamides are potent inhibitors of FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinase). The piperidine ring occupies the hydrophilic pocket, improving cellular permeability and metabolic stability compared to purely aromatic analogs.

IRAK4 Inhibition

In the context of immunology, this scaffold has been explored for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition.

-

Pathway: IRAK4 mediates signaling from Toll-like receptors (TLRs) and IL-1Rs.

-

Role of Scaffold: The pyrazole-carboxamide core anchors the molecule in the ATP pocket, while the piperidine extension interacts with the ribose-binding area, providing selectivity over other serine/threonine kinases.

Signaling Pathway Visualization

The following diagram illustrates the interference of these derivatives within the FLT3 and CDK signaling cascades.

Caption: Dual inhibition mechanism targeting FLT3 and CDK pathways, leading to arrest of proliferation in AML cell lines.

Synthetic Protocols

The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives typically follows a convergent approach. Below is a validated protocol for the construction of the core scaffold.

Retrosynthetic Analysis

The core is assembled via the condensation of a beta-keto enamine or beta-keto ester (containing the piperidine moiety) with a hydrazine derivative.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 5-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (Intermediate).

Reagents:

-

N-Boc-piperidine-3-carboxylic acid (Starting Material)

-

Meldrum's Acid

-

EDC·HCl / DMAP

-

Hydrazine Hydrate[1]

-

DMF / Ethanol

Workflow:

-

Acylation of Meldrum's Acid:

-

Cyclization to Pyrazole:

-

Reflux the intermediate in Ethanol with Hydrazine Hydrate (2.0 eq) for 4-6 hours.

-

Observation: The reaction mixture typically turns from yellow to clear.

-

Workup: Concentrate in vacuo. Acidify to pH 4 to precipitate the pyrazole-carboxylic acid.

-

-

Amide Coupling (Carboxamide Formation):

-

React the Pyrazole-4-carboxylic acid with Ammonium Chloride (for primary amide) or an amine (R-NH2) using HATU/DIPEA in DMF.

-

-

Deprotection:

-

Treat with TFA/DCM (1:4) to remove the Boc group, yielding the free piperidine.

-

Synthetic Workflow Diagram

Caption: Convergent synthetic route for the generation of the 3-piperidinyl-pyrazole-4-carboxamide core.

Comparative Data & Pharmacological Profiles[2]

The following table summarizes the activity of pyrazole-carboxamide derivatives in relevant kinase assays. Note that while specific data for the exact unsubstituted core is limited to library screening, substituted analogs (e.g., N-aryl) show high potency.

| Compound Class | R-Group (Piperidine N) | Target | IC50 (nM) | Key Interaction |

| AT7519 Analog * | Free Amine (-H) | CDK2 | 45 | Salt bridge with Asp145 |

| FLT3 Inhibitor (8t) | N-Methylpiperazine | FLT3 | 0.89 | H-bond with Cys697 (Hinge) |

| IRAK4 Inhibitor | Bicyclic Heterocycle | IRAK4 | < 10 | Hydrophobic fit in ribose pocket |

| Scaffold Core | Boc-Protected | Screening | > 1000 | Lack of specific hinge contacts |

*Note: AT7519 is a regioisomer (pyrazole-3-carboxamide), but shares the pharmacophore logic.

References

-

Wyatt, P. G., et al. (2008).[2] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry.

-

Zhi, Y., et al. (2022). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." Molecules.

-

Lim, J., et al. (2015). "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters.

-

CAS Common Chemistry. "5-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 2093702-63-5)."[4]

-

VulcanChem. "Structure-Activity Relationship of Pyrazole Carboxamide Derivatives."

Sources

- 1. jocpr.com [jocpr.com]

- 2. EA025496B1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2013030138A1 - Pyrrolopyrazine kinase inhibitors - Google Patents [patents.google.com]

- 4. cas 2093702-63-5|| where to buy 5-piperidin-3-yl-1H-pyrazole-4-carboxamide;hydrochloride [chemenu.com]

Pharmacophore Modeling of Piperidinyl Pyrazole Carboxamides: A Technical Guide

Executive Summary & Scaffold Significance

The piperidinyl pyrazole carboxamide scaffold represents a "privileged structure" in medicinal chemistry, demonstrating high versatility across distinct therapeutic targets. Its pharmacological utility spans from Cannabinoid Receptor 1 (CB1) antagonism (e.g., Rimonabant analogs) to Cyclin-Dependent Kinase (CDK) inhibition (e.g., AT7519).

For the drug discovery professional, this scaffold presents a unique challenge: the rigid pyrazole core provides a reliable vector for orienting substituents, while the flexible piperidinyl tail introduces conformational entropy that must be managed during modeling.

This guide details the construction of robust pharmacophore models for this chemical series. It moves beyond basic software tutorials to address the causality of feature selection, the handling of protonation states, and the rigorous validation required for high-throughput virtual screening (HTVS).

Structural Anatomy & Pharmacophoric Features[1][2][3][4][5]

Before initiating software (e.g., MOE, LigandScout, Schrödinger Phase), one must deconstruct the scaffold into its functional pharmacophoric elements.

The Core Architecture

The molecule generally consists of three distinct regions, each contributing specific interaction types:

| Region | Chemical Moiety | Pharmacophoric Function | Interaction Type |

| Anchor | Pyrazole Ring | Aromatic Center / H-Bond Acceptor (N2) | |

| Linker | Carboxamide | H-Bond Donor (NH) & Acceptor (C=O) | Directional H-bonding; rigidifies conformation |

| Tail | Piperidine | Hydrophobic / Cationic (if protonated) | Solvent interaction; Salt bridge (e.g., with Asp) |

| Wings | N1/C5 Aryl Groups | Hydrophobic / Aromatic | Deep hydrophobic pocket filling (Selectivity) |

The Criticality of the Piperidine Protonation

Expert Insight: A common failure mode in modeling this scaffold is neglecting the ionization state of the piperidine nitrogen. At physiological pH (7.4), the piperidine is predominantly protonated (

-

Ligand-Based Consequence: If modeled as neutral, the pharmacophore misses a critical Positive Ionizable feature, often required for salt-bridge interactions (e.g., with Asp residues in GPCRs).

-

Protocol: Always generate the dominant ionization state at pH 7.4 prior to conformational sampling.

Protocol A: Ligand-Based Modeling (The CB1 Antagonist Case)

Context: Used when high-resolution crystal structures are unavailable or to explore novel chemical space based on SAR data (e.g., Rimonabant analogs).

Dataset Curation & Alignment

Objective: To identify the bioactive conformation without a protein template.

-

Training Set Selection: Select 15-20 compounds with high structural diversity but a wide range of activity (

spanning 3-4 orders of magnitude). -

Conformational Expansion:

-

Use a systematic search (e.g., OMEGA or MOE Import) to generate conformers.

-

Constraint: The amide bond between the pyrazole and piperidine usually adopts a trans conformation to minimize steric clash with the pyrazole substituents.

-

-

Molecular Superposition:

-

Do not align solely by the pyrazole ring.

-

Method: Flexible alignment based on atomic properties (H-bond donors/acceptors) rather than atomic coordinates. This allows the flexible piperidine tail to explore spatial overlap consistent with biological activity.

-

Feature Definition Workflow

The following diagram illustrates the logical flow for defining features for a CB1-targeting model, derived from extensive SAR studies [1].

Figure 1: Ligand-based pharmacophore generation workflow for piperidinyl pyrazole carboxamides.

Protocol B: Structure-Based Modeling (The CDK Inhibitor Case)

Context: Used when a co-crystal structure is available (e.g., AT7519 bound to CDK2, PDB ID: 2R3I or similar).

Interaction Mapping

In Kinase inhibitors, the pyrazole carboxamide acts as a hinge binder. The protocol shifts from statistical alignment to physical interaction mapping.

-

PDB Preparation:

-

Correct bond orders and protonation states (using tools like Protein Preparation Wizard).

-

Crucial Step: Optimize the H-bond network. The orientation of the carboxamide

is vital for donor interactions with the hinge region (e.g., Leu83 in CDK2) [2].

-

-

Exclusion Volumes:

-

Define the ATP-binding pocket boundary.

-

Generate "Exclusion Spheres" where the protein backbone exists. This prevents the model from retrieving "active" compounds that would physically clash with the receptor.

-

The "Hinge-Binder" Pharmacophore

For CDK inhibitors like AT7519, the pharmacophore is defined by [2]:

-

D1 (Donor): Pyrazole NH or Amide NH (interacting with hinge backbone C=O).

-

A1 (Acceptor): Pyrazole N2 or Amide C=O (interacting with hinge backbone NH).

-

H1 (Hydrophobic): The piperidine ring sits in the solvent-exposed region but often makes van der Waals contact with the ribose-binding pocket.

Validation Strategy (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys. You must perform the following validation steps before deploying the model.

The Decoy Set

Do not use random molecules. Use a Directory of Useful Decoys (DUD-E) approach:

-

Select decoys that match the physical properties (MW, LogP, Rotatable Bonds) of your actives but differ in topology.

-

Ratio: Maintain a 1:50 ratio of Actives to Decoys.

Metrics for Success

Summarize your validation results using these metrics. A "Good" model must meet these thresholds:

| Metric | Definition | Threshold for Acceptance |

| GH Score | Goodness of Hit (combines yield and recall) | |

| EF (1%) | Enrichment Factor at top 1% of database | |

| ROC AUC | Area Under the Receiver Operating Characteristic Curve |

Theoretical Validation Pathway

Figure 2: Validation logic flow. High EF values at early enrichment percentages (1-5%) are critical for prioritizing synthesis.

Conclusion

Modeling piperidinyl pyrazole carboxamides requires a dual focus: the rigidity of the pyrazole-hinge interaction and the electrostatic/steric nature of the piperidine tail .

-

For Kinase targets (CDK) , prioritize the donor/acceptor motif of the pyrazole-amide core (Structure-Based).

-

For GPCR targets (CB1) , prioritize the spatial arrangement of the aromatic wings and the positive ionizable feature of the piperidine (Ligand-Based).

By adhering to the validation protocols outlined above (specifically the use of property-matched decoys), researchers can minimize false positives and effectively utilize this privileged scaffold in novel drug design campaigns.

References

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776.

-

Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ...[1] & Woolford, A. J. (2008).[1] Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design.[1] Journal of Medicinal Chemistry, 51(16), 4986-4999.[1]

-

Langer, T., & Hoffmann, R. D. (2001). Pharmacophores and Pharmacophore Searches. Methods and Principles in Medicinal Chemistry.

Sources

An In-depth Technical Guide to Predicting and Assessing the Metabolic Stability of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Foreword: Proactive Metabolic De-risking in Modern Drug Discovery

In the landscape of contemporary drug discovery, the principle of "fail early, fail cheap" has become a central tenet. Among the myriad reasons for candidate attrition, suboptimal pharmacokinetic properties, particularly metabolic instability, remain a significant hurdle.[1] Rapid clearance by metabolic enzymes can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites.[1][2][3] Therefore, a proactive and robust assessment of metabolic stability is not merely a screening step but a critical component of the iterative design-make-test-analyze cycle.[4]

This guide provides a comprehensive framework for evaluating the metabolic stability of a novel chemical entity, 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide. This molecule, possessing two key heterocyclic scaffolds common in medicinal chemistry—a pyrazole and a piperidine ring—presents a unique set of metabolic challenges and opportunities.[5][6][7] We will dissect the likely metabolic pathways based on its structure, provide detailed, field-tested protocols for in vitro assessment, and discuss the strategic application of in silico and in vivo models to build a holistic metabolic profile. This document is intended for drug discovery and development scientists dedicated to making informed decisions and efficiently advancing robust drug candidates.

Structural Scrutiny: Identifying Potential Metabolic "Soft Spots"

The structure of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide reveals several sites susceptible to metabolic transformation by Phase I and Phase II enzymes.[2] A priori identification of these "soft spots" is fundamental to designing an efficient experimental strategy.

Key Structural Features and Predicted Metabolic Liabilities:

-

Piperidine Ring: Saturated heterocycles like piperidine are well-known substrates for cytochrome P450 (CYP) enzymes.[5] The most probable metabolic pathways include:

-

Oxidation: Hydroxylation at positions C-3, C-4, or C-5 of the piperidine ring is a common metabolic route. The resulting hydroxylated metabolites can then undergo Phase II conjugation.

-

N-Dealkylation (if substituted): While the piperidine nitrogen in the parent structure is secondary, if it were to be functionalized (a common analoging strategy), N-dealkylation would be a primary metabolic consideration.[8][9]

-

Ring Opening: Less common, but possible, is the oxidative cleavage of the piperidine ring.[10]

-

-

Pyrazole Ring: The pyrazole moiety, while generally more metabolically stable than some other five-membered heterocycles, is still susceptible to metabolism.[7][11]

-

Carboxamide Linker: Amide hydrolysis, mediated by carboxylesterases, is a potential, though often slower, metabolic pathway that would cleave the molecule into its constituent pyrazole carboxylic acid and piperidin-3-amine fragments.

The interplay between these two rings can also influence metabolism. The electronic properties of the pyrazole ring can affect the reactivity of the adjacent piperidine, and vice versa.

The In Vitro Metabolic Stability Assessment Workflow

The cornerstone of early metabolic stability assessment lies in a tiered series of in vitro experiments. These assays provide quantitative data on the compound's intrinsic clearance, allowing for rank-ordering of analogs and early prediction of in vivo behavior.[2][4][13]

2.1. Foundational Screening: The Liver Microsomal Stability Assay

This assay is the workhorse of early ADME screening, providing a rapid assessment of Phase I metabolic liability, primarily driven by CYP enzymes.[14]

-

Preparation of Reagents:

-

Thaw cryopreserved pooled Human Liver Microsomes (HLM) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of the test compound (3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide) in DMSO.

-

Prepare a 20 mM NADPH regenerating solution (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and potassium phosphate buffer to 37°C.

-

Add the test compound to the mixture for a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an appropriate internal standard (for analytical quantification).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point relative to the 0-minute sample.

-

The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) is determined.

-

Half-life (t½) = 0.693 / k , where 'k' is the elimination rate constant.

-

Intrinsic Clearance (Cl_int) = (0.693 / t½) * (mL incubation / mg microsomal protein)

This Cl_int value is a critical parameter for predicting hepatic clearance in vivo.[15]

2.2. A More Complete Picture: The Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocyte assays incorporate both Phase I and Phase II enzymes, as well as transporter activity, providing a more comprehensive view of metabolic fate.[14][16]

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).

-

Determine cell viability and concentration using a method like trypan blue exclusion. Adjust cell density to 1 x 10^6 viable cells/mL.

-

-

Incubation:

-

In a non-coated 24- or 48-well plate, add the hepatocyte suspension.

-

Add the test compound (1 µM final concentration).

-

Incubate at 37°C in a humidified incubator with 5% CO2, on an orbital shaker to maintain cells in suspension.

-

-

Time-Point Sampling and Analysis:

-

Follow the same quenching, processing, and LC-MS/MS analysis steps as described for the microsomal assay at time points extending up to 2 or 4 hours (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

For both assays, the inclusion of positive and negative controls is non-negotiable for a self-validating system.

-

High Clearance Control: A compound known to be rapidly metabolized (e.g., Verapamil, Testosterone). This confirms the metabolic competency of the microsomal/hepatocyte batch.

-

Low Clearance Control: A compound known to be metabolically stable (e.g., Warfarin). This defines the lower limit of detection for clearance in the assay.

-

-NADPH Control (for microsomes): An incubation without the NADPH cofactor. Significant compound loss in this control could indicate non-CYP-mediated metabolism or compound instability.

Data Summary Table

| Assay Type | Key Enzymes | Primary Output | Predicted In Vivo Parameter |

| Liver Microsomes | Phase I (CYPs, FMOs) | t½, Intrinsic Clearance (Cl_int) | Hepatic Clearance (Phase I) |

| Hepatocytes | Phase I & Phase II (UGTs, SULTs), Transporters | t½, Intrinsic Clearance (Cl_int) | Overall Hepatic Clearance |

Visualizing the Process: Experimental and Predictive Workflows

To ensure clarity and reproducibility, workflows should be visually mapped.

In Vitro Stability Assessment Workflow

Caption: Predicted major metabolic pathways.

Beyond Stability: Metabolite Identification and Reaction Phenotyping

If a compound demonstrates moderate to high clearance, the next logical steps are to identify the metabolites formed and determine which enzymes are responsible.

-

Metabolite Identification (MetID): This is typically performed using high-resolution mass spectrometry (HRMS) on samples from the hepatocyte stability assay. By comparing the mass spectra of samples over time, novel masses corresponding to metabolites can be identified and their structures elucidated. [17]This directly confirms or refutes the predicted "soft spots."

-

Reaction Phenotyping: This investigation pinpoints the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions (DDIs). [18][19][20]Common methods include:

-

Recombinant Human CYPs: Incubating the compound with individual, expressed CYP enzymes.

-

Chemical Inhibition: Using specific chemical inhibitors for each major CYP isozyme in HLM incubations.

-

The Role of Computational and In Vivo Models

5.1. In Silico Prediction: Guiding Experimental Design

Before a single wet lab experiment is run, computational tools can provide valuable foresight. [21][22]* Metabolic Site Prediction Software (e.g., MetaSite): These programs use algorithms based on substrate recognition and chemical reactivity to predict the most likely sites of metabolism on a molecule. [23]This can help prioritize which potential metabolites to look for in MetID studies.

-

QSAR Models: Quantitative Structure-Activity Relationship models can be built to correlate structural features with metabolic stability data (t½ or Cl_int) across a chemical series, guiding medicinal chemists in designing more stable analogs. [21][24]

5.2. The In Vivo Bridge: Animal Pharmacokinetic Studies

Ultimately, in vitro data must be translated to an in vivo context. [25]Pharmacokinetic (PK) studies in preclinical species (typically mouse or rat) are essential to understand the compound's real-world disposition.

-

Study Design: The compound is administered to animals (e.g., via intravenous and oral routes), and blood samples are collected over time.

-

Key Parameters Measured:

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Half-life (t½): The time required for the drug concentration to decrease by half.

-

Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

-

Comparing the in vivo clearance with the clearance predicted from in vitro hepatocyte data (a process called in vitro-in vivo extrapolation or IVIVE) is a critical step in validating the preclinical model and building confidence in human PK predictions. [26]

Conclusion and Strategic Outlook

The metabolic stability assessment of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide should not be viewed as a linear process but as an integrated, multi-parameter optimization challenge. The initial in vitro data from microsomal and hepatocyte assays provide the foundational metrics for decision-making. If instability is observed, the combination of metabolite identification and in silico modeling provides a clear roadmap for structural modification. For a compound with this particular scaffold, a medicinal chemist might consider strategies such as:

-

Blocking Metabolic Sites: Introducing a fluorine atom or a methyl group at a site of hydroxylation can sterically or electronically block the metabolic reaction. [4]* Modulating Physicochemical Properties: Reducing lipophilicity can often decrease non-specific binding to metabolizing enzymes, thereby improving stability. [4]* Ring Modification: In some cases, replacing a labile heterocycle with a more stable bioisostere may be necessary. [7] By employing the systematic, self-validating, and integrated approach outlined in this guide, research teams can effectively de-risk metabolic liabilities, select drug candidates with a higher probability of success, and ultimately accelerate the delivery of novel therapeutics to patients. This aligns with the recommendations from regulatory bodies like the FDA and EMA, which encourage a thorough understanding of a drug's metabolic fate early in the development process. [18][19][27][28]

References

-

Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Molecular Informatics, 31(11-12), 837-848. [Link]

-

Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Molecular Informatics, 31(11-12), 827-836. [Link]

-

Molecular Discovery. (n.d.). MetaSite - Metabolism prediction. Retrieved February 15, 2024, from [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

-

Ekins, S., & Williams, A. J. (2010). Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. Journal of chemical information and modeling, 50(11), 2068-2083. [Link]

-

Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Molecular informatics, 31(11-12), 837-848. [Link]

-

Li, P., & Shaffer, C. L. (2013). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 42(4), 1108-1117. [Link]

-

Zhou, Y., Ingelman-Sundberg, M., & Lauschke, V. M. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

-

Zhou, Y., Ingelman-Sundberg, M., & Lauschke, V. M. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

-

Gu, C., & Li, F. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current drug metabolism, 15(8), 779-792. [Link]

-

Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Patsnap. (2025, May 27). What are common issues in in vitro ADME assays? Patsnap Synapse. [Link]

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

-

RAPS. (2022, July 25). EMA consults on ICH M12 guideline for drug-drug interaction studies. [Link]

-

Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 5(2), 149–156. [Link]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved February 15, 2024, from [Link]

-

Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Ciaffaglione, V., Amata, E., ... & Ronsisvalle, G. (2021). In vitro metabolic stability assays for the selected compounds. In Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. ResearchGate. [Link]

-

Takahashi, R. H., et al. (2016). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Drug Metabolism and Disposition, 44(10), 1649-1657. [Link]

- De Kock, H., et al. (2008). Pyrazole derivatives as cytochrome p450 inhibitors.

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 15, 2024, from [Link]

-

Wieczorek, M., & Gzella, A. K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 271, 116393. [Link]

-

European Medicines Agency. (2022). ICH Guideline M12 on drug interaction studies. [Link]

-

Nolin, T. D., & Naud, J. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert opinion on drug metabolism & toxicology, 13(3), 263–274. [Link]

-

Fowler, S., & Moradi-Afrapoli, F. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug metabolism and personalized therapy, 37(1), 1–18. [Link]

-

Jones, J. P., & Korzekwa, K. R. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 57(45), 6437–6446. [Link]

-

Leys, D., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(24), 10077-10091. [Link]

-

Foti, R. S., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), 4141-4146. [Link]

-

Pelkonen, O., & Raunio, H. (2018). In Vitro and In Vivo Models of Drug Metabolism. In Comprehensive Toxicology (Third Edition). ResearchGate. [Link]

-

Chinedu, S. N., & Eboji, O. K. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 654774. [Link]

-

Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved February 15, 2024, from [Link]

-

Di, L., & Obach, R. S. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 47(11), 1335-1342. [Link]

-

Zhang, M., & Chen, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 12(10), 1693–1721. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2024, from [Link]

-

Sleebs, B. E., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum ABCI3 transporter. European Journal of Medicinal Chemistry, 277, 116789. [Link]

-

Singh, G. D., & Sharma, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15. [Link]

-

Chem Help ASAP. (2023, August 20). in vivo preclinical studies for drug discovery [Video]. YouTube. [Link]

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology, 15(3). [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nuvisan.com [nuvisan.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ptacts.uspto.gov [ptacts.uspto.gov]

- 19. bspublications.net [bspublications.net]

- 20. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 21. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MetaSite - Metabolism prediction [moldiscovery.com]

- 24. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ema.europa.eu [ema.europa.eu]

- 28. raps.org [raps.org]

Technical Guide: History and Development of Pyrazole-4-Carboxamide Building Blocks

Executive Summary

The pyrazole-4-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical discovery. Distinguished by its unique electronic profile, hydrogen-bonding capability, and metabolic stability, this motif has become the cornerstone of the succinate dehydrogenase inhibitor (SDHI) fungicide revolution and a critical template for kinase inhibitors in oncology. This guide analyzes the structural evolution, synthetic methodologies, and strategic application of these building blocks, providing researchers with a roadmap for utilizing this scaffold in high-affinity ligand design.

Historical Context & Structural Significance[1]

The Evolution from Antipyrine to Targeted Ligands

While pyrazoles have been known since Ludwig Knorr’s synthesis of antipyrine in 1883, the specific elevation of the pyrazole-4-carboxamide did not occur until the late 20th century. Early pyrazole chemistry focused on the 5-pyrazolone core (analgesics/dyes).[1] The shift to the 4-carboxamide arose from the need for bioisosteres of benzamides and nicotinamides that offered improved solubility and distinct dipole vectors.

The Agrochemical Turning Point (2000s): The true industrial validation of this scaffold arrived with the second and third generation of SDHI fungicides. Early SDHIs (e.g., Carboxin, 1960s) utilized oxathiin rings. Discovery chemists found that replacing these labile rings with a 1-methyl-3-(difluoromethyl)pyrazole-4-carboxamide core dramatically enhanced potency and environmental stability. This led to blockbuster agents like Fluxapyroxad and Penthiopyrad .

Structural Logic: Why the 4-Position?

The pyrazole ring is a

-

N1 Position: Controls lipophilicity and metabolic clearance (often substituted with methyl or aryl groups).

-

C3/C5 Positions: Steric gatekeepers. Substituents here (e.g.,

, -

C4 Position (The Nexus): This is the preferred site for electrophilic substitution.[2] Placing the carboxamide here creates a "push-pull" system where the pyrazole acts as an electron donor to the carbonyl, modulating the pKa of the amide proton.

Key Interaction: In kinase inhibitors and SDHIs, the amide proton (NH) typically acts as a hydrogen bond donor to a backbone carbonyl or a specific residue (e.g., Trp173 in SDH), while the carbonyl oxygen accepts a hydrogen bond, often creating a bidentate anchor.

Synthetic Evolution and Methodologies

The synthesis of pyrazole-4-carboxamides has evolved from classical cyclizations to modern C-H functionalization.

Route A: The Classical Knorr-Type Cyclization (Bottom-Up)

This is the industry standard for scalability. It involves the condensation of hydrazines with poly-functionalized 1,3-dicarbonyl equivalents.[2]

-

Mechanism: Hydrazine attacks the most electrophilic carbonyl of a 2-alkoxymethylen-3-ketoester.

-

Regioselectivity Challenge: Controlling whether the hydrazine attacks the ketone or the enol ether determines the N1/C3 vs. N1/C5 substitution pattern.

-

Validation: Regiochemistry is typically confirmed via NOE (Nuclear Overhauser Effect) NMR studies between the N1-methyl and C5-proton/substituent.

Route B: Vilsmeier-Haack Formylation (Late-Stage)

Used when the pyrazole core is already established.

-

Substrate: A pre-formed pyrazole (e.g., 1-phenyl-3-methylpyrazole).

-

Reagent:

/ DMF. -

Intermediate: 4-formylpyrazole.

-

Conversion: Oxidation to acid (using

or

Route C: Halogen-Magnesium Exchange (The Functional Handle)

For accessing complex derivatives not possible via Knorr.

-

Substrate: 4-iodopyrazole.

-

Reagent:

(Turbo Grignard). -

Electrophile: Isocyanates (yields carboxamide directly) or

(yields acid).

Visualization of Synthetic Workflows

Caption: Comparative synthetic workflows for generating pyrazole-4-carboxamide building blocks. The Knorr route (left) is preferred for de novo synthesis, while Vilsmeier-Haack (right) allows late-stage functionalization.

Experimental Protocol: Synthesis of a Core Building Block

Target: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid This is the "billion-dollar intermediate" used in Fluxapyroxad and Bixafen.

Step 1: Claisen Condensation

-

Reagents: Ethyl 4,4-difluoroacetoacetate (1.0 eq), Triethyl orthoformate (2.0 eq), Acetic anhydride (2.5 eq).

-

Procedure: Reflux the mixture at 130°C for 4–6 hours. Monitor by TLC for the disappearance of the acetoacetate.

-

Workup: Remove volatiles under reduced pressure to yield the intermediate ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate as an oil. Use directly without purification.

Step 2: Cyclization (The Critical Regioselective Step)

-

Reagents: Crude intermediate from Step 1, Methyl hydrazine (1.1 eq), Ethanol (solvent).

-

Cooling: Cool the ethanolic solution of the intermediate to -10°C. Causality: Low temperature favors the kinetic attack at the ethoxymethylene carbon over the ketone, improving regioselectivity.

-

Addition: Add methyl hydrazine dropwise over 30 minutes.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Purification: Concentrate and recrystallize from hexanes/EtOAc. The major isomer is the desired 1-methyl-3-(difluoromethyl) ester.

Step 3: Hydrolysis to the Free Acid

-

Reagents: Pyrazole ester, NaOH (2M aq), THF/MeOH (1:1).

-

Procedure: Stir at RT for 2 hours.

-

Workup: Acidify with 1M HCl to pH 2. The carboxylic acid precipitates as a white solid. Filter and dry.

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the singlet at ~8.3 ppm (C5-H). If the peak is split or shifted significantly, check for the regioisomer (1-methyl-5-difluoromethyl). The

proton should appear as a triplet (

Medicinal & Agrochemical Applications[1][2][3][4][5][6][7]

Agrochemicals: The SDHI Class

The pyrazole-4-carboxamide is the "warhead" that binds to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase).

-

Case Study: Fluxapyroxad

-

Structure: 1-methyl-3-(difluoromethyl)pyrazole-4-carboxamide linked to a polyfluorinated biphenyl amine.

-

Mechanism: The amide oxygen H-bonds with Tyrosine residues in the active site, while the difluoromethyl group sits in a hydrophobic pocket, blocking electron transport.

-

Performance: The pyrazole core provides superior hydrolytic stability in soil compared to previous generation carboxamides.

-

Pharmaceuticals: Kinase Inhibition

In oncology, this scaffold serves as a hinge-binder.

-

FGFR Inhibitors: Recent "pan-FGFR" inhibitors utilize the 5-amino-pyrazole-4-carboxamide motif.[3] The C4-amide acts as the hinge binder, while the C5-amino group offers an additional H-bond donor, increasing selectivity.

-

Design Strategy: Researchers often buy the pyrazole-4-carboxylic acid building block and couple it with complex heteroaryl amines to rapidly screen for kinase selectivity.

Structure-Activity Relationship (SAR) Data

| Feature | Modification | Effect on Activity/Properties |

| N1 Substituent | Methyl ( | Optimal metabolic stability; standard for SDHIs. |

| Phenyl / Aryl | Increases lipophilicity; common in p38 MAPK inhibitors. | |

| Hydrogen (NH) | Allows tautomerism; often avoided due to non-specific binding unless targeting specific pockets. | |

| C3 Substituent | Critical. Increases lipophilicity and metabolic resistance. Electron-withdrawing nature acidifies the amide NH (stronger H-bond donor). | |

| Methyl | Reduced metabolic stability; weaker binding in hydrophobic pockets. | |

| Amide Linker | Reverse Amide | Generally leads to loss of activity in SDHIs; geometry is crucial. |

Future Outlook: C-H Activation

The frontier of this field lies in C-H activation . Rather than pre-functionalizing the pyrazole, researchers are developing Pd-catalyzed direct C-H arylations at the C5 position of pyrazole-4-carboxamides. This allows for "divergent synthesis"—making the core amide first, then decorating the ring late in the synthesis to generate libraries of drug candidates.

References

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science, 2024. [Link] Citation for: SDHI mechanism and recent synthetic derivatives.

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry, 2025. [Link] (Note: URL is representative of JAFC search results for this topic). Citation for: Bioisosteric replacement strategies in pyrazole scaffolds.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link] Citation for: General synthetic routes (Knorr, Vilsmeier-Haack) and biological breadth.[4]

-

Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides. Journal of Agricultural and Food Chemistry, 2025. [Link] Citation for: Commercial significance of Fluxapyroxad and Penthiopyrad.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. [Link] Citation for: Application of aminopyrazole-carboxamides in kinase inhibition (FGFR, p38).

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide . It is designed for medicinal chemists and process development scientists, prioritizing robustness, scalability, and mechanistic understanding.

Abstract

This protocol details the synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, a privileged scaffold in medicinal chemistry often associated with JAK and CDK kinase inhibitors. The route utilizes a convergent strategy starting from commercially available

Introduction & Retrosynthetic Analysis

The target molecule features a 3,4-disubstituted pyrazole ring linked to a piperidine moiety. The primary synthetic challenge lies in constructing the pyrazole ring with the correct regiochemistry and converting the C4-position into a primary amide without affecting the piperidine protecting group until the final step.

Retrosynthetic Logic:

-

Disconnection of the Amide: The C4-carboxamide is traced back to an ethyl ester precursor.

-

Pyrazole Construction: The heterocyclic core is assembled via the condensation of hydrazine with an

-dimethylaminomethylene- -

Scaffold Generation: The required

-keto ester is derived from

Retrosynthesis Diagram

Experimental Protocol

Stage 1: Synthesis of the -Keto Ester

Objective: Convert 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid to tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate.

Rationale: Direct condensation of esters is often low-yielding for hindered substrates. The Meldrum's acid method provides a high-yield, scalable alternative driven by the formation of a stable acyl-Meldrum's acid intermediate.

Materials:

- -Boc-Nipecotic acid (1.0 equiv)

-

Meldrum's acid (1.1 equiv)[2]

-

EDC

HCl (1.2 equiv) -

DMAP (1.5 equiv)

-

Dichloromethane (DCM) (Solvent)[3]

-

Ethanol (Reagent/Solvent)[4]

Protocol:

-

Activation: In a round-bottom flask under

, dissolve -

Coupling: Cool to 0°C. Add DMAP (8.0 g, 65.4 mmol) followed by portion-wise addition of EDC

HCl (10.0 g, 52.3 mmol). -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12 h). Checkpoint: TLC should show consumption of acid.

-

Workup: Wash the organic layer with 1M KHSO

(2 x 50 mL) and Brine (50 mL). Dry over Na -

Ethanolysis: Dissolve the crude residue in anhydrous Ethanol (80 mL). Heat to reflux (80°C) for 4 hours.

-

Purification: Concentrate the solvent. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc 8:2) to obtain the

-keto ester as a pale yellow oil.

Stage 2: Pyrazole Ring Formation

Objective: Construct the pyrazole core via an enaminone intermediate.

Materials:

- -Keto ester (from Stage 1)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

-

Hydrazine hydrate (NH

NH

Protocol:

-

Enaminone Formation: Dissolve the

-keto ester (5.0 g) in Toluene (50 mL). Add DMF-DMA (3.0 g). Heat to 80°C for 3 hours. -

Concentration: Evaporate the solvent and excess DMF-DMA under reduced pressure. The residue (enaminone) is typically used directly without column purification to avoid hydrolysis.

-

Cyclization: Dissolve the crude enaminone in Ethanol (40 mL). Cool to 0°C.

-

Hydrazine Addition: Add Hydrazine hydrate (1.6 mL) dropwise. Caution: Exothermic reaction.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup: Concentrate the mixture. Dilute with EtOAc, wash with water and brine. Dry and concentrate.

-

Result: tert-butyl 3-(4-(ethoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate.

Stage 3: Saponification and Amidation

Objective: Convert the ethyl ester to the primary carboxamide.

Protocol:

-

Saponification: Dissolve the pyrazole ester in THF/MeOH/Water (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours until the ester is consumed. Acidify to pH 4 with 1M HCl and extract with EtOAc. Isolate the free acid.

-

Activation: Dissolve the acid (1.0 equiv) in dry DMF. Add CDI (1,1'-Carbonyldiimidazole) (1.2 equiv). Stir at RT for 1 hour. Observation: CO

gas evolution. -

Ammonolysis: Add solid Ammonium Chloride (NH

Cl) (3.0 equiv) and Triethylamine (3.0 equiv) to the activated mixture. Stir for 16 hours at RT.-

Note: Using NH

Cl/TEA generates ammonia in situ, avoiding the handling of ammonia gas or aqueous ammonia which can reduce yield in DMF.

-

-

Isolation: Pour into ice water. The precipitate is the protected intermediate: tert-butyl 3-(4-carbamoyl-1H-pyrazol-3-yl)piperidine-1-carboxylate. Filter and dry.[4]

Stage 4: Global Deprotection

Objective: Remove the Boc group to yield the final salt or free base.

Protocol:

-

Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (10 volumes). Stir at RT for 2 hours.

-

Precipitation: Dilute with Diethyl Ether. The product precipitates as the hydrochloride salt.

-

Free Basing (Optional): Dissolve the salt in minimal water, neutralize with saturated NaHCO

, and extract with DCM/Isopropanol (3:1). -

Final Yield: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide.

Workflow Diagram

Critical Process Parameters & Analytical Data

Key Process Parameters

| Parameter | Setting | Impact on Quality |

| Meldrum's Activation Temp | 0°C to RT | Higher temps during EDC addition cause racemization (if chiral) or side-products. |

| DMF-DMA Stoichiometry | 1.5 equiv | Excess ensures complete conversion; unreacted beta-keto ester complicates purification. |

| Hydrazine Handling | 0°C Addition | Controls exotherm; prevents formation of bis-pyrazole byproducts. |

| Amidation pH | Neutral/Basic | Acidic conditions during workup can hydrolyze the amide; ensure buffered workup. |

Expected Analytical Data

-

Mass Spectrometry (ESI+): Calculated [M+H]

for C -

H NMR (400 MHz, DMSO-

- 13.0 (br s, 1H, Pyrazole NH)

-

9.0 (br s, 2H, Piperidine NH

- 8.1 (s, 1H, Pyrazole C5-H)

-

7.4 & 6.9 (br s, 2H, CONH

- 3.2 - 2.8 (m, Piperidine ring protons)

- 1.8 - 1.5 (m, Piperidine ring protons)

Safety & Troubleshooting

Safety Hazards:

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use only in a fume hood. Quench waste with bleach solution before disposal.

-

CDI: Moisture sensitive. Store under inert gas.

Troubleshooting Guide:

-

Issue: Low yield in pyrazole cyclization.

-

Solution: Ensure the enaminone formation is complete by NMR before adding hydrazine. Residual DMF-DMA can react with hydrazine violently or competitively.

-

-

Issue: Incomplete Amidation.

-

Solution: The acid intermediate can be sterically hindered.[7] If CDI fails, switch to HATU (1.2 equiv) / DIPEA (2.0 equiv) in DMF.

-

References

-

Synthesis of Pyrazole-4-Carboxylates

- Title: Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)

- Source: PMC / Molecules.

-

URL:[Link]

- Meldrum's Acid Methodology: Title: Meldrum's Acid in Organic Synthesis: A Versatile Synthon. Source: Chemical Reviews (General Reference for the methodology described in Stage 1).

-

Amidation Protocols

- Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide deriv

- Source: PubMed.

-

URL:[Link]

-

General Pyrazole Synthesis

Sources

- 1. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (1396869-72-9) for sale [vulcanchem.com]

- 2. jocpr.com [jocpr.com]

- 3. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography Analysis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

This Application Note is structured as a comprehensive technical guide for the HPLC method development of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide . It is designed for analytical scientists requiring high-fidelity separation protocols for this polar, basic pharmacophore.[1][2]

Introduction & Molecule Profiling[1][3][4]

The analyte, 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide , represents a challenging class of "building block" intermediates often used in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1][2] Its structure combines a highly polar carboxamide, an amphoteric pyrazole ring, and a strongly basic secondary amine (piperidine).[1][3]

Physicochemical Challenges[1][2][3]

-

Extreme Polarity: The presence of the piperidine secondary amine and the amide group results in a low LogP (predicted ~ -0.9 to -2.4), causing poor retention on standard C18 columns [1].[1]

-

Basicity & Tailing: The piperidine nitrogen (

) is fully protonated at standard acidic HPLC pH (2-4).[1][2][3] This leads to secondary silanol interactions on silica-based columns, resulting in severe peak tailing [2].[1][2] -

UV Detection: The molecule lacks a strong chromophore like a phenyl ring.[2] Detection relies on the pyrazole-amide conjugation, necessitating low-UV monitoring (210–220 nm).[1][3]

Method Development Strategy

To overcome the "retention vs. peak shape" dilemma, we employ a pH-Switch Strategy .[1] Standard acidic conditions (pH 3) will protonate the molecule, making it too polar for C18 retention.[1][3] Therefore, we propose two distinct pathways: High-pH Reversed Phase (RP) (Primary Recommendation) and HILIC (Alternative).[1][3]

Decision Matrix: Selecting the Stationary Phase

Figure 1: Decision tree for selecting the chromatographic mode based on analyte polarity and basicity.

Protocol A: High-pH Reversed Phase (The Gold Standard)[1][3]

This method utilizes a hybrid-silica column stable at high pH.[1][2] At pH 10, the piperidine amine is partially deprotonated (closer to neutral), significantly increasing hydrophobicity and retention on the C18 ligand while suppressing silanol ionization.[3]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 | Hybrid particles are essential for stability at pH > 8.[1][2][3] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide | High pH neutralizes the basic amine, increasing retention and improving peak symmetry.[3] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol.[1][2][3] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |

| Column Temp. | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer.[2] |

| Detection | PDA at 220 nm (Bandwidth 4 nm) | Max absorbance for pyrazole-carboxamide; 254 nm is secondary.[1][2][3] |

| Injection Volume | 5 - 10 µL | Keep low to prevent solvent effects (diluent should be 10-20% ACN in water).[1][2][3] |

Gradient Program[1][2][3]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Equilibration) |

| 2.0 | 5 | Isocratic Hold to trap polar impurities |

| 12.0 | 60 | Linear Gradient to elute main peak |

| 15.0 | 95 | Wash Step |

| 18.0 | 95 | Hold Wash |

| 18.1 | 5 | Return to Initial |

| 23.0 | 5 | Re-equilibration |

Protocol B: HILIC (Alternative for Mass Spec)[1][3]

If the analyte elutes in the void volume even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is the required alternative.[3] This effectively retains the polar, charged amine.[3]

Chromatographic Conditions

-

Column: Waters Atlantis HILIC Silica or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3 µm).[1][2][3]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2][3]

-

Mechanism: The water layer on the silica surface retains the polar analyte via hydrogen bonding and ionic interactions.

-

Note: Sample must be dissolved in high organic (e.g., 90% ACN) to prevent peak distortion.[1][3]

Validation Framework (Self-Validating System)

To ensure the method is trustworthy and robust, perform the following system suitability tests (SST) before every analysis run.

System Suitability Criteria

-

Tailing Factor (

): Must be -

Retention Factor (

): Must be -

Precision: %RSD of peak area for 6 replicate injections must be

.

Linearity & Range

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Residual silanol interaction.[1][2] | Switch to High pH method (Protocol A) or add 0.1% Triethylamine (TEA) if using low pH.[1][2][3] |

| Early Elution (Void) | Analyte is fully protonated and too polar.[1][2][3] | Use HILIC (Protocol B) or an Ion-Pairing reagent (e.g., Sodium Hexanesulfonate) at pH 2.[1][3]5. |

| Baseline Drift | UV absorbance of buffer at 220 nm.[2] | Ensure high-quality Ammonium Bicarbonate; use a reference wavelength (e.g., 360 nm) on the PDA.[1][3] |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase or a weaker solvent (low % organic for RP, high % organic for HILIC).[1][3] |

Signaling & Workflow Diagram

The following diagram illustrates the mechanistic interaction during the separation process, highlighting why High pH is superior for this specific molecule.

Figure 2: Mechanistic comparison of analyte behavior under Low pH vs. High pH conditions.

References

-

PubChem. (2025).[2][3] 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride | C9H13N3O2.[1][2][6] National Library of Medicine.[2] Available at: [Link][1][3]

-